molecular formula C7H5BrF2N2 B1410988 2-Bromo-4,5-difluorobenzamidine CAS No. 1880902-67-9

2-Bromo-4,5-difluorobenzamidine

Cat. No.: B1410988
CAS No.: 1880902-67-9
M. Wt: 235.03 g/mol
InChI Key: LEPGQFLHQHUGCG-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorobenzamidine is a benzamidine derivative featuring bromine and fluorine substituents at the 2-, 4-, and 5-positions of the aromatic ring. Benzamidines are characterized by their amidine group (–C(NH)NH₂), which confers strong basicity and chelating properties, making them valuable in pharmaceutical and agrochemical applications. The bromine and fluorine substituents likely enhance electronic effects, influencing reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

1880902-67-9

Molecular Formula

C7H5BrF2N2

Molecular Weight

235.03 g/mol

IUPAC Name

2-bromo-4,5-difluorobenzenecarboximidamide

InChI

InChI=1S/C7H5BrF2N2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H3,11,12)

InChI Key

LEPGQFLHQHUGCG-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)Br)C(=N)N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Anilines: 2-Bromo-4,6-dinitroaniline

Structural Differences :

  • 2-Bromo-4,6-dinitroaniline (C₆H₃BrN₃O₄) features nitro (–NO₂) groups at positions 4 and 6, a bromine at position 2, and an amine (–NH₂) group.
  • 2-Bromo-4,5-difluorobenzamidine replaces nitro groups with fluorine atoms and substitutes the amine with an amidine group.

Functional and Toxicological Properties :

  • Polarity and Detection : 2-Bromo-4,6-dinitroaniline exhibits high polarity, leading to adsorption in GC systems and peak tailing . This contrasts with benzamidines, which may show different chromatographic behaviors due to their basic amidine group.
  • Toxicity : 2-Bromo-4,6-dinitroaniline was detected in textiles at levels exceeding REACH limits (282 µg/g), posing mutagenicity and skin sensitization risks . Benzamidines, while structurally distinct, may share similar regulatory concerns depending on substituents.

Halogenated Benzoic Acids: 5-Bromo-2,4-difluorobenzoic Acid

Diaminobenzenes: 4-Bromo-1,2-diaminobenzene

Reactivity and Uses :

  • 4-Bromo-1,2-diaminobenzene (C₆H₅BrN₂) is a diamine used in manufacturing and laboratory settings .
  • Functional Contrast: The diamino groups confer nucleophilicity, enabling polymerization or coordination chemistry. In contrast, the amidine group in 2-bromo-4,5-difluorobenzamidine acts as a strong base and ligand, expanding its utility in catalysis or medicinal chemistry.

Acetophenones and Benzamides: 2-Bromo-4'-methoxyacetophenone and 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

Physicochemical Properties :

  • 2-Bromo-4'-methoxyacetophenone (C₉H₈BrFO₂) has a log KOW of 2.1, indicating moderate lipophilicity . Benzamidines, with their polar amidine group, likely exhibit lower log KOW values, affecting bioavailability.
  • Regulatory Status: 2-Bromo-4'-methoxyacetophenone is classified as non-hazardous to water (nwg) and non-PBT/vPvB under REACH .

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